Fluchloraminopyr
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Overview
Description
Fluchloraminopyr is a novel broad-spectrum herbicide developed by KingAgroot, an agricultural biotechnology company in China. It is a pyridyloxycarboxylic acid herbicide with the chemical formula C₈H₇Cl₂FN₂O₃ and a molecular mass of 269.06 g/mol . This compound is known for its effectiveness in controlling a wide range of weeds, including those resistant to glyphosate .
Preparation Methods
Fluchloraminopyr is synthesized through a series of chemical reactions. The industrial production method involves the use of specific reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Fluchloraminopyr undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used . For example, oxidation of this compound can lead to the formation of its corresponding oxoacid .
Scientific Research Applications
Fluchloraminopyr has a wide range of scientific research applications In chemistry, it is used as a model compound to study the reactivity of pyridyloxycarboxylic acids In biology, it is used to investigate the effects of herbicides on plant physiology and biochemistryIn industry, this compound is used as a herbicide to control weeds in agricultural fields, non-crop areas, and orchards .
Mechanism of Action
The mechanism of action of fluchloraminopyr involves its absorption by plants, where it interferes with nucleic acid and protein synthesis. This leads to excessive cell division and elongation, resulting in abnormal growth and eventual death of the plant . The molecular targets and pathways involved in this process are still under investigation, but it is believed to be similar to that of other synthetic auxin herbicides .
Comparison with Similar Compounds
Fluchloraminopyr is unique among herbicides due to its broad-spectrum activity and effectiveness against glyphosate-resistant weeds. Similar compounds include fluroxypyr, cypyrafluone, bipyrazone, fenpyrazone, and tripyrasulfone . Compared to these compounds, this compound has a longer residual activity and better performance under low-temperature conditions .
Properties
CAS No. |
2445980-81-2 |
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Molecular Formula |
C8H7Cl2FN2O3 |
Molecular Weight |
269.05 g/mol |
IUPAC Name |
(2R)-2-(4-amino-3,5-dichloro-6-fluoropyridin-2-yl)oxypropanoic acid |
InChI |
InChI=1S/C8H7Cl2FN2O3/c1-2(8(14)15)16-7-4(10)5(12)3(9)6(11)13-7/h2H,1H3,(H2,12,13)(H,14,15)/t2-/m1/s1 |
InChI Key |
LEIWLFHGOGNSAD-UWTATZPHSA-N |
Isomeric SMILES |
C[C@H](C(=O)O)OC1=NC(=C(C(=C1Cl)N)Cl)F |
Canonical SMILES |
CC(C(=O)O)OC1=NC(=C(C(=C1Cl)N)Cl)F |
Origin of Product |
United States |
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